3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a thiazole ring, a piperazine moiety, and a purine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, thiosemicarbazide, and various amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and purine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine scaffold .
Scientific Research Applications
3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity to its targets, while the purine scaffold can mimic nucleotides, interfering with DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring
Uniqueness
3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-PHENYLPIPERAZIN-1-YL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a thiazole ring, a piperazine moiety, and a purine scaffold. This unique structure imparts distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2S2/c1-15-14-33-22(23-15)32-13-12-29-17-18(26(2)21(31)25-19(17)30)24-20(29)28-10-8-27(9-11-28)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXNMXLWNGPUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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